molecular formula C5H9BrO3 B3044811 Acetic acid, 2-(2-bromoethoxy)-, methyl ester CAS No. 100463-97-6

Acetic acid, 2-(2-bromoethoxy)-, methyl ester

Cat. No.: B3044811
CAS No.: 100463-97-6
M. Wt: 197.03 g/mol
InChI Key: UYGQPSYYFHEMIZ-UHFFFAOYSA-N
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Description

Acetic acid, 2-(2-bromoethoxy)-, methyl ester is a chemical compound with the molecular formula C5H9BrO3 and a molecular weight of 197.03 g/mol . It is also known as methyl 2-(2-bromoethoxy)acetate. This compound is characterized by the presence of a bromoethoxy group attached to an acetic acid moiety, which is esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(2-bromoethoxy)-, methyl ester typically involves the reaction of 2-bromoethanol with methyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the acetate group from methyl acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(2-bromoethoxy)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, 2-(2-bromoethoxy)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, 2-(2-bromoethoxy)-, methyl ester involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis, releasing acetic acid and methanol. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-(2-chloroethoxy)-, methyl ester: Similar structure but with a chlorine atom instead of bromine.

    Acetic acid, 2-(2-iodoethoxy)-, methyl ester: Similar structure but with an iodine atom instead of bromine.

    Acetic acid, 2-(2-fluoroethoxy)-, methyl ester: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of acetic acid, 2-(2-bromoethoxy)-, methyl ester lies in its reactivity due to the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate for various chemical reactions, offering a balance between reactivity and stability .

Properties

IUPAC Name

methyl 2-(2-bromoethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGQPSYYFHEMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596745
Record name Methyl (2-bromoethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100463-97-6
Record name Methyl (2-bromoethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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